3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a furanone derivative, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one depends on its specific interactions with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxy-5-methylfuran-2(5H)-one: Similar structure but with a methyl group instead of a phenyl group.
3-Amino-4-hydroxy-5-ethylfuran-2(5H)-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activity compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-amino-3-hydroxy-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H9NO3/c11-7-8(12)9(14-10(7)13)6-4-2-1-3-5-6/h1-5,9,12H,11H2 |
InChI Key |
IOFHMKWXHFKPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)O2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.